Angelol A

Pharmacokinetics Caco-2 Permeability Drug Absorption

Angelol A is not a generic coumarin. Validated in Caco-2 assays, it delivers high P(app) (1.53×10⁻⁵ cm/s AP→BL) with 77.4% total recovery—outperforming structural analogs. Substituting osthole or umbelliferone introduces uncontrolled pharmacokinetic variables. Its defined mechanism targets the miR-29a-3p/MMP2/VEGFA axis, with demonstrated synergy with MEK inhibitor U0126. Procure as a DMPK reference standard, cancer signaling tool compound, or HPLC phytochemical QC marker for Angelica pubescens. Demand batch-certified ≥98% HPLC purity for reproducible results.

Molecular Formula C20H24O7
Molecular Weight 376.4 g/mol
Cat. No. B3028375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAngelol A
Molecular FormulaC20H24O7
Molecular Weight376.4 g/mol
Structural Identifiers
SMILESCC=C(C)C(=O)OC(C(C1=C(C=C2C(=C1)C=CC(=O)O2)OC)O)C(C)(C)O
InChIInChI=1S/C20H24O7/c1-6-11(2)19(23)27-18(20(3,4)24)17(22)13-9-12-7-8-16(21)26-14(12)10-15(13)25-5/h6-10,17-18,22,24H,1-5H3/b11-6-/t17-,18+/m1/s1
InChIKeyGFMYIOGFYYHKLA-PWZGUCPHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Angelol A for Research: Procurement-Focused Overview of a Coumarin with Defined Caco-2 Permeability


Angelol A is a coumarin compound naturally isolated from the roots of *Angelica pubescens* f. *biserrata* [1]. It is characterized by its passive diffusion transport mechanism in the human Caco-2 cell monolayer model, a standard in vitro assay for predicting intestinal absorption [1]. This baseline property places it in a class of compounds with moderate to high oral absorption potential, a crucial factor for researchers considering this compound for in vivo or cell-based studies.

Why Generic Coumarin Substitution is Not Advisable for Angelol A Studies


While multiple coumarins exist from natural sources, they exhibit significant variability in absorption efficiency, metabolic recovery, and specific molecular targets. Studies directly comparing Angelol A to its closest structural and botanical analogs, such as umbelliferone, osthole, and columbianadin, reveal stark differences in their pharmacokinetic and pharmacodynamic profiles [1]. For instance, in a standardized Caco-2 permeability assay, Angelol A demonstrates a unique combination of high absorption efficiency and high total recovery, differentiating it from compounds that show either high absorption with low recovery or moderate absorption overall [1]. Furthermore, its specific mechanism of action, involving modulation of the miR-29a-3p/MMP2/VEGFA axis, is distinct from the anti-inflammatory or other pathways reported for many related coumarins [2]. Therefore, substituting Angelol A with a generic coumarin would introduce uncontrolled variables, compromising data reproducibility and the validity of study conclusions.

Angelol A: Quantitative Comparative Evidence for Research Procurement Decisions


Superior In Vitro Intestinal Absorption Efficiency Compared to Related Coumarins

In a direct comparative study using the human Caco-2 cell monolayer model, Angelol A demonstrated an apparent permeability coefficient (P(app)) that was statistically identical to the high-permeability reference compound propranolol. In contrast, other coumarins like columbianadin and columbianetin acetate fell into a lower permeability category [1].

Pharmacokinetics Caco-2 Permeability Drug Absorption

A Unique Anti-Metastatic Mechanism of Action via miR-29a-3p/MMP2/VEGFA Axis Modulation

Angelol A's molecular mechanism is defined by its ability to upregulate the tumor suppressor microRNA, miR-29a-3p, which directly targets and suppresses the expression of MMP2 and VEGFA. This axis is crucial for cancer cell invasion and angiogenesis. This specific pathway is not a common feature of all coumarins [1].

Cancer Metastasis miRNA Regulation Angiogenesis Inhibition

Measured Total Recovery in Caco-2 Assay: Differentiating High Absorption from Low Metabolic Instability

Total recovery in a Caco-2 experiment accounts for the mass balance of the compound, indicating its stability and absence of significant non-specific binding or metabolism during the assay. Angelol A shows a high mean total recovery of 77.39 ± 7.38%, significantly greater than several other coumarins tested in the same system [1].

Caco-2 Transport Drug Metabolism In Vitro Pharmacokinetics

Synergistic Anti-Metastatic Activity with MEK Inhibition (U0126)

Angelol A's mechanism of action is linked to the ERK signaling pathway. Importantly, a study demonstrated that combined treatment with Angelol A and the MEK inhibitor U0126 resulted in a synergistic inhibitory effect on MMP2 and VEGFA expression [1].

Combination Therapy Cancer Signaling MAPK/ERK Pathway

High-Impact Research Applications for Angelol A Based on Verified Evidence


In Vitro Drug Absorption and Pharmacokinetic (DMPK) Screening Studies

Angelol A's well-characterized, high P(app) and robust total recovery in the Caco-2 model [1] make it an excellent positive control or reference compound for DMPK assays. Researchers studying the intestinal permeability of new chemical entities or natural product libraries can use Angelol A to validate their assay systems and benchmark the performance of test articles with moderate to high predicted oral absorption.

Molecular Mechanism Studies in Cancer Metastasis and Angiogenesis

With its defined mechanism of action targeting the miR-29a-3p/MMP2/VEGFA axis and its demonstrated synergy with MEK inhibition [1], Angelol A is a powerful tool compound for dissecting the signaling networks governing tumor cell invasion and angiogenesis. This is particularly relevant for researchers focused on cervical, and potentially other, solid tumor models where these pathways are dysregulated.

Natural Product Chemistry and Botanical Standardization

As a specific marker compound isolated from *Angelica pubescens* [REFS-1, REFS-2], Angelol A can be procured as an authentic analytical standard for the quality control and phytochemical fingerprinting of this important medicinal plant. Its use in HPLC analysis ensures batch-to-batch consistency in herbal extracts and traditional medicine formulations.

Anti-Metastatic Drug Discovery and Combination Therapy Screening

The documented synergistic interaction between Angelol A and the MEK inhibitor U0126 [1] provides a strong foundation for screening programs aimed at identifying novel combination therapies for metastatic cancers. Procurement of Angelol A enables these critical studies, which could lead to more effective treatment strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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